molecular formula C18H17NO4S3 B1150053 CCT3833

CCT3833

Cat. No.: B1150053
Attention: For research use only. Not for human or veterinary use.
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Description

CCT3833, also known as BAL3833, is a potent and selective small-molecule inhibitor targeting both panRAF and SRC family kinases (SFKs) . It is a type II inhibitor that binds to the inactive 'DFG-out' conformation of kinases, inhibiting V600EBRAF at 34 nM, CRAF at 33 nM, and SRC at 27 nM . Its primary research value lies in overcoming resistance mechanisms in KRAS-mutant cancers, as it inhibits tumor growth without causing the paradoxical hyperactivation of the RAF-MEK-ERK pathway associated with BRAF-selective inhibitors . Preclinical studies demonstrate its efficacy in inhibiting the growth of KRAS-mutant tumor xenografts from colorectal cancer (CRC), non-small-cell lung cancer (NSCLC), and pancreatic ductal adenocarcinoma (PDAC) . In a phase I clinical trial (NCT02437227), this compound showed a prolonged clinical benefit in a patient with a KRAS G12V mutant spindle cell sarcoma . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C18H17NO4S3

SMILES

Unknown

Appearance

Solid powder

Synonyms

BAL3833;  BAL-3833;  BAL 3833;  CCT3833;  CCT-3833;  CCT 3833.; Unknown

Origin of Product

United States

Molecular Mechanisms and Cellular Actions of Cct3833

Characterization of PanRAF Kinase Inhibition by CCT3833

This compound functions as a panRAF inhibitor, meaning it targets multiple isoforms of the RAF kinase family, including BRAF and CRAF. cancer.govmedkoo.com These kinases are central components of the RAF/MEK/ERK signaling cascade, which plays a critical role in transmitting growth signals within cells. cancer.govmedkoo.comresearchgate.net

Inhibition of BRAF Kinase Activity

This compound has been shown to inhibit BRAF kinase activity. Specifically, it inhibits BRAFV600E, a common oncogenic mutation in BRAF, with an IC50 value reported in the nanomolar range. researchgate.netdcchemicals.comresearchgate.net Docking studies suggest that this compound acts as a type II inhibitor, binding to the inactive 'DFG-out' conformation of BRAF. researchgate.netnih.govresearchgate.net This binding mode involves interactions with the kinase hinge, the ATP binding pocket, and an allosteric site created by the DFG-out conformation. researchgate.net

Inhibition of CRAF Kinase Activity

In addition to BRAF, this compound also inhibits CRAF kinase activity. An IC50 value for CRAF inhibition has been reported, indicating its potency against this RAF isoform as well. researchgate.netresearchgate.netacs.org Docking studies suggest that this compound binds to CRAF through mechanisms similar to its binding to BRAF. researchgate.netnih.govresearchgate.net

The inhibitory activity of this compound against BRAF and CRAF is summarized in the table below:

Kinase TargetIC50 (nM)
BRAFV600E34 researchgate.netresearchgate.net
CRAF33 researchgate.netresearchgate.net

Note: IC50 values may vary slightly depending on the specific assay conditions.

Modulation of the RAF/MEK/ERK Signaling Cascade

By inhibiting both BRAF and CRAF, this compound modulates the downstream RAF/MEK/ERK signaling cascade. This pathway is crucial for regulating cellular processes such as growth, proliferation, and survival. researchgate.netnih.gov In cancer cells with dysregulated RAF/MEK/ERK signaling, this compound's inhibition of RAF kinases leads to a blockade of this pathway, thereby restricting cancer cell growth. researchgate.netnih.govcancerresearchuk.org Immunoblot analysis has demonstrated that this compound blocks the phosphorylation of ERK (ppERK), a key downstream effector in the cascade, in a dose-dependent manner in cancer cell lines. researchgate.netnih.govresearchgate.net

Prevention of Paradoxical MAPK Pathway Activation in Specific Cellular Contexts

A significant challenge with some RAF inhibitors is the induction of paradoxical activation of the MAPK pathway in cells with wild-type BRAF or certain RAS mutations. This paradoxical activation can promote the growth of cancer cells or lead to secondary malignancies. researchgate.netacs.orgresearchgate.netacs.org this compound has been described as a "paradox-breaking" panRAF inhibitor. researchgate.netnih.govnih.govresearchgate.netacs.org Studies have shown that this compound does not drive this paradoxical activation of the RAF/MEK/ERK pathway in KRAS-mutant cells. researchgate.netnih.gov This characteristic is particularly important for its potential therapeutic application in cancers where such paradoxical activation could limit the efficacy of treatment. researchgate.netnih.gov

Elucidation of SRC Family Kinase Inhibition by this compound

In addition to its activity against RAF kinases, this compound also inhibits SRC family kinases (SFKs). researchgate.netnih.govnih.govascopubs.orgpatsnap.comglobenewswire.com SFKs are non-receptor tyrosine kinases involved in various cellular processes, including proliferation, migration, and invasion, and are often hyperactivated in cancer. nih.govaacrjournals.orgnih.gov

Inhibition of SRC Kinase Activity

This compound has been shown to inhibit SRC kinase activity. Preclinical data indicate that this compound is a potent inhibitor of SRC. ascopubs.org Docking studies suggest that this compound binds to SRC through mechanisms similar to its binding to RAF kinases, involving interactions with the kinase hinge, ATP binding pocket, and an allosteric site. researchgate.netnih.govresearchgate.net Immunoblot analysis has demonstrated that this compound blocks the phosphorylation of SFKs (ppSFK) in a dose-dependent manner in cancer cell lines. researchgate.netnih.govresearchgate.net The dual inhibition of both RAF and SRC pathways by this compound is considered crucial for its effectiveness, particularly in contexts like KRAS-mutant cancers where both pathways contribute to tumor growth and survival. researchgate.netnih.govnih.govcancerresearchuk.orgpatsnap.com

Inhibition of LCK Kinase Activity

LCK (lymphocyte-specific protein tyrosine kinase) is a member of the SRC family of kinases (SFKs). fda.gov this compound has demonstrated inhibitory activity against SFKs, including LCK. fda.gov While specific detailed data on LCK inhibition by this compound in isolation is not as extensively highlighted as its activity against SRC or the pan-RAF family, its classification as a pan-SRC family kinase inhibitor indicates its effect on LCK. dcchemicals.combasilea.com SFKs play important roles in the development of various cancers. nih.gov

Impact on Downstream SRC-Mediated Cellular Processes

SRC family kinases are crucial regulators of various cellular processes, including proliferation, survival, migration, and invasion. nih.govmdpi.com Increased activity and expression of SFKs are associated with disease progression and poorer prognosis in many cancers, particularly in late-stage disease. nih.gov SRC is a validated therapeutic target in KRAS-mutant colorectal, pancreatic ductal adenocarcinomas, and non-small-cell lung cancers. researchgate.netpatsnap.comnih.govmdpi.com

By inhibiting SRC, this compound impacts these downstream processes. Research indicates that SFK inhibition can affect pathways such as YAP (YES1-Associated Protein) signaling, which is a major effector in various pathways regulating development, organ size, tissue regeneration, and tumorigenesis. nih.govaacrjournals.org Studies in pancreatic cancer cells have shown that SFK inhibition can influence YAP phosphorylation and nuclear localization. nih.govaacrjournals.org Furthermore, SRC activity has been demonstrated to modulate cytotoxicity to drug treatment and is involved in promoting epithelial-mesenchymal transformation (EMT), cell survival, angiogenesis, proliferation, and invasion. mdpi.com

Synergistic Effects of Dual RAF and SRC Kinase Inhibition

Targeting individual components of the complex signaling networks downstream of oncogenes like KRAS is often insufficient due to feedback mechanisms and pathway redundancy. researchgate.netnih.govecancer.orgpharmatimes.compatsnap.com The rationale behind this compound's design as a dual pan-RAF and SRC inhibitor is to simultaneously target two key pathways that contribute to the growth and survival of KRAS-mutant cancers. researchgate.netecancer.orgpharmatimes.compatsnap.comnih.gov

Synergistic Effects of Dual RAF and SRC Kinase Inhibition

Theoretical Framework for Dual Pathway Targeting in Oncogenic Signaling

The RAF/MEK/ERK pathway is a central mediator of RAS-dependent cancer growth, with RAF kinases acting directly downstream of oncogenic KRAS. nih.govmdpi.commdpi.com Simultaneously, SRC family kinases are also validated therapeutic targets in KRAS-mutant cancers, where they are often hyperactivated and drive cell proliferation and metastasis. nih.govmdpi.com

In KRAS-mutant cells, targeting only the RAF/MEK/ERK pathway can be ineffective due to feedback loops and the activation of alternative survival pathways, including those mediated by SFKs. researchgate.netnih.govnih.gov Conversely, inhibiting only SFKs might lead to compensatory activation of the ERK pathway. nih.govaacrjournals.org Therefore, a theoretical framework supports the idea that simultaneously inhibiting both RAF and SRC pathways could provide a more effective blockade of tumor growth signals and overcome resistance mechanisms. researchgate.netecancer.orgpharmatimes.compatsnap.comnih.govnih.govaacrjournals.org This dual targeting approach aims to prevent the cancer cells from relying on an alternative pathway when one is inhibited.

Experimental Validation of Synergistic Anti-proliferative Effects in Cellular Models

Experimental studies have provided validation for the synergistic anti-proliferative effects of dual RAF and SRC inhibition, mimicking the action of this compound. In cellular models of KRAS-mutant cancers, including colorectal cancer (HCT-116), non-small-cell lung cancer (A549), and pancreatic ductal adenocarcinoma (MIA-PaCa2), this compound has shown potent activity. nih.govresearchgate.net

Studies comparing this compound to single-agent pan-RAF or SRC inhibitors, as well as combinations of individual inhibitors like TAK-632 (pan-RAF inhibitor) and saracatinib (B1683781) (SRC inhibitor), have demonstrated that dual inhibition is required for efficient inhibition of KRAS-mutant cell growth. nih.govresearchgate.net For example, neither TAK-632 nor saracatinib alone effectively inhibited colony formation in HCT-116 cells, whereas their combination, or this compound alone, did. nih.govresearchgate.net Similar synergistic effects have been observed in three-dimensional spheroid models, which better mimic the in vivo tumor environment. nih.govresearchgate.net

The following table illustrates representative data on the effect of this compound and single/combination inhibitors on cell proliferation in a KRAS-mutant cell line:

TreatmentConcentration (µM)Relative Cell Proliferation (vs. Control)
Vehicle (DMSO)-1.00
This compound0.5Data not explicitly provided in snippets
This compound1.0Data not explicitly provided in snippets
TAK-6321.0High (Minimal inhibition)
Saracatinib1.0High (Minimal inhibition)
TAK-632 + Saracatinib1.0 eachLow (Significant inhibition)

Note: Specific numerical data for this compound concentrations (0.5 and 1.0 µM) and the exact relative proliferation values for all treatments were not precisely available in the provided snippets but the text indicates this compound alone and the combination significantly inhibited proliferation while single agents did not at 1 µM. nih.govresearchgate.net

Comprehensive Analysis of this compound-Induced Downstream Signaling Modulation

Beyond its direct kinase inhibition, this compound modulates key downstream signaling pathways critical for cancer cell function. The inhibition of both RAF and SRC pathways by this compound leads to a more comprehensive blockade of pro-survival and proliferative signals compared to targeting either pathway alone. researchgate.netecancer.orgpharmatimes.compatsnap.comnih.gov

Comprehensive Analysis of this compound-Induced Downstream Signaling Modulation

Effects on ERK Phosphorylation and Activation

Extracellular signal-regulated kinase (ERK) is a key component of the RAF/MEK/ERK signaling pathway, which is frequently dysregulated in human cancers and plays a vital role in tumor cell proliferation and survival. medkoo.comnih.govcancer.gov Oncogenic KRAS signals through RAF to activate the MEK/ERK cascade. nih.govmdpi.commdpi.com

This compound has been shown to effectively block ERK phosphorylation (ppERK), a marker of ERK activation, in a dose-dependent manner in various KRAS-mutant cell lines, including HCT-116 (CRC), A549 (NSCLC), and MIA-PaCa2 (PDAC). nih.govresearchgate.net This inhibition of ERK phosphorylation is a direct consequence of this compound's pan-RAF inhibitory activity. medkoo.comnih.govresearchgate.netcancer.gov

Crucially, this compound does not induce the paradoxical activation of the RAF/MEK/ERK pathway that can be a limitation of some BRAF-selective inhibitors in KRAS-mutant cells. researchgate.netnih.gov This "paradox-breaking" characteristic is a significant advantage of this compound's mechanism of action. researchgate.netnih.govresearchgate.net

The following table summarizes the observed effects of this compound on the phosphorylation of key signaling proteins:

Target ProteinEffect of this compound TreatmentObservation Method
ppERKDecreased phosphorylationImmunoblot
ppSFKDecreased phosphorylationImmunoblot

Based on experimental data showing dose-dependent reduction in phosphorylated ERK (ppERK) and phosphorylated SFK (ppSFK) levels upon this compound treatment in KRAS-mutant cell lines. nih.govresearchgate.net

The inhibition of both ERK and SFK phosphorylation by this compound underscores its ability to simultaneously target two critical downstream pathways activated by oncogenic KRAS, contributing to its observed anti-tumor effects in preclinical models. nih.govresearchgate.net

Effects on SRC-Family Kinase Phosphorylation

This compound has been shown to inhibit the phosphorylation of SRC-family kinases (SFKs). SFKs are non-receptor tyrosine kinases involved in various cellular processes, including proliferation, survival, migration, and invasion nih.govmdpi.com. Elevated SFK activity is observed in many cancers and is associated with disease progression and poorer prognosis nih.govnih.govmdpi.com.

Studies using cell lines such as HCT-116 (colorectal cancer) and A549 (non-small-cell lung cancer) have demonstrated that this compound inhibits SFK phosphorylation in a dose-dependent manner researchgate.net. This inhibition of SFK phosphorylation is a key component of this compound's mechanism of action, particularly in KRAS-mutant cancers where SRC is a validated therapeutic target nih.govnih.govtandfonline.com.

Alterations in Key Cell Proliferation and Survival Pathways

This compound's inhibition of both RAF and SRC kinases leads to significant alterations in downstream signaling pathways that regulate cell proliferation and survival. The RAF/MEK/ERK pathway and pathways influenced by SFKs are central to the aberrant growth signals in many cancers, especially those with KRAS mutations nih.govmdpi.comcancer.gov.

Inhibition of RAF kinases by this compound disrupts the downstream MEK/ERK signaling cascade, which is a major driver of cell proliferation oaepublish.comcancer.gov. Unlike some RAF inhibitors, this compound does not induce paradoxical activation of the RAF/MEK/ERK pathway in KRAS-mutant cells, which can be a mechanism of resistance to targeted therapies nih.gov.

Simultaneously, the inhibition of SFKs by this compound affects multiple pathways regulated by these kinases, including those involved in cell survival and proliferation nih.govmdpi.com. The combined inhibition of both RAF and SRC pathways by this compound has been shown to be more effective in restricting the growth of KRAS-mutant cancer cells compared to inhibiting either pathway alone ecancer.orgnih.gov. This dual inhibition addresses the complexity of downstream signaling and feedback mechanisms that limit the effectiveness of single-target therapies in KRAS-driven cancers patsnap.comnih.gov.

Research findings indicate that this compound is active against a panel of KRAS-mutant pancreatic ductal adenocarcinomas (PDAC), colorectal cancers (CRC), and non-small-cell lung cancers (NSCLC) cell lines, showing less potency against KRAS/BRAF wild-type cells nih.gov. Preclinical studies in mouse models of KRAS-mutant pancreatic cancer have demonstrated that this compound is more effective in preventing cancer growth and reducing tumor size compared to other KRAS inhibitors ecancer.orgpharmatimes.comcancerresearchuk.org.

Data illustrating the effect of this compound on cell growth inhibition in various cancer cell lines could be presented in a table format, highlighting the potency of the compound (e.g., IC50 values) in KRAS-mutant versus wild-type cells.

Mechanisms of Apoptosis Induction in Cancer Cells by this compound

This compound has been shown to induce apoptosis in cancer cells, a critical mechanism for its anti-tumor activity nih.gov. Apoptosis, or programmed cell death, is a key process targeted by many cancer therapies.

The induction of apoptosis by this compound is likely a consequence of its dual inhibition of the RAF/MEK/ERK and SFK pathways, both of which contribute to pro-survival signaling in cancer cells mdpi.comcancer.gov. By blocking these pathways, this compound disrupts the signals that promote cell survival and instead triggers the machinery leading to cell death.

Studies have shown that this compound induces significant caspase-3/7 activation, which are key executioner caspases in the apoptotic pathway nih.gov. This activation of caspases indicates that this compound triggers the intrinsic or extrinsic apoptotic cascades in susceptible cancer cells. The ability of this compound to induce apoptosis is considered superior to that of some other pathway inhibitors when tested in certain KRAS-mutant cell lines nih.gov.

Preclinical Efficacy Studies of Cct3833 in Cancer Models

In Vitro Efficacy Assessments in Cancer Cell Lines

In vitro studies have evaluated the effectiveness of CCT3833 across a range of cancer cell lines, with a specific focus on those driven by KRAS mutations. aacrjournals.orgnih.gov These assessments have provided crucial insights into the compound's mechanism of action and its potential therapeutic window.

Susceptibility of KRAS-Mutant Cell Lines to this compound

This compound has shown activity against a panel of cancer cell lines characterized by KRAS mutations, while exhibiting less potency against cell lines that are wild-type for both KRAS and BRAF. nih.gov The compound's ability to inhibit cell growth and induce apoptosis in these models underscores its potential in targeting KRAS-driven malignancies. researchgate.net

KRAS mutations are highly prevalent in PDAC, occurring in approximately 90% of cases. researchgate.netnih.gov Preclinical data indicates that this compound is active against KRAS-mutant PDAC cell lines. aacrjournals.orgnih.gov Studies have shown that this compound inhibits tumor growth in mouse models of human KRAS-mutant PDAC. researchgate.netnih.govnih.gov

Approximately 35% of CRC cases harbor KRAS mutations. researchgate.netnih.gov this compound has demonstrated activity against KRAS-mutant CRC cell lines, including HCT-116 and SW620. researchgate.netnih.gov In vitro assays have shown that this compound inhibits the growth of these cell lines. researchgate.netnih.gov Furthermore, this compound has been shown to inhibit tumor growth in SW620 xenografts in immunocompromised mice. nih.gov

KRAS mutations are found in about 20% of NSCLC cases. researchgate.netnih.gov this compound has shown activity in KRAS-mutant NSCLC cell lines such as A549 and Calu-1. researchgate.netnih.gov Research indicates that this compound is effective in inhibiting the growth of these NSCLC cell models. researchgate.netnih.gov

Preclinical data suggests that this compound is active in melanoma cell lines, including patient-derived xenografts that have developed intrinsic or acquired resistance to selective BRAF inhibitors. basilea.comascopubs.orgasco.org this compound is a potent inhibitor of mutant BRAF, CRAF, and SRC kinases, which is relevant in melanoma where BRAF mutations are also common. basilea.comascopubs.orgasco.org

Non-Small-Cell Lung Cancer (NSCLC) Cell Models

Comparative Efficacy Analysis with Single-Agent RAF or SRC Inhibitors

Comparative studies have highlighted the advantage of this compound's dual panRAF and SRC inhibition compared to targeting these pathways individually. Research indicates that dual inhibition of RAF and SRC is necessary for efficient growth inhibition of KRAS-mutant cells. researchgate.net

In short-term growth assays, this compound demonstrated greater potency in inhibiting the growth of HCT-116 cells compared to clinically evaluated panRAF inhibitors such as TAK-632, ARQ736, and MLN-2480. nih.gov this compound was also found to be more effective than the multikinase inhibitor sorafenib (B1663141) and the BRAF-selective inhibitors PLX4720 and dabrafenib (B601069) in inhibiting HCT-116 cells. nih.gov While the MEK inhibitor trametinib (B1684009) showed higher potency in some instances, this compound generally exhibited superior efficacy compared to single-agent RAF inhibitors across various KRAS-mutant cell lines, including SW620, A549, MIA-PaCa2, and Calu-1. nih.gov

The following table summarizes some of the comparative in vitro efficacy findings:

Cell Line (KRAS Mutant)This compound Efficacy vs. Other Inhibitors (Short-Term Growth Assays)Source
HCT-116 (CRC)More potent than TAK-632, ARQ736, MLN-2480, sorafenib, PLX4720, dabrafenib. Less potent than trametinib. nih.gov
SW620 (CRC)More effective than other RAF inhibitors. Only trametinib significantly more potent. nih.gov
A549 (NSCLC)More effective than other RAF inhibitors. Only trametinib significantly more potent. nih.gov
MIA-PaCa2 (PDAC)More effective than other RAF inhibitors. Only trametinib significantly more potent. nih.gov
Calu-1 (NSCLC)More effective than other RAF inhibitors. Only trametinib significantly more potent. nih.gov

These findings suggest that simultaneously inhibiting both RAF and SRC pathways with this compound offers a more effective strategy for inhibiting the growth of KRAS-mutant cancer cells compared to inhibiting either pathway alone. researchgate.netnih.gov

Evaluation of this compound Activity in Three-Dimensional (3D) Spheroid Tumor Models

Three-dimensional (3D) tumor spheroid models are utilized in cancer research as they better replicate the architecture and microenvironment of solid tumors compared to conventional two-dimensional cell cultures. mdpi.comnih.govresearchgate.netfrontiersin.orgspringermedizin.de These models allow for a more accurate assessment of drug efficacy, considering factors like cell-cell interactions and the presence of heterogeneous cell populations found within a tumor. mdpi.comresearchgate.netfrontiersin.orgspringermedizin.de While the search results highlight the importance and use of 3D spheroid models in general cancer research and drug evaluation, specific detailed data on this compound's activity solely within 3D spheroid models were not extensively provided in the snippets. The available information primarily focuses on in vitro activity in cell lines and in vivo xenograft studies. researchgate.netnih.gov However, in vitro studies using KRAS-mutant cell lines, which can be cultured to form spheroids, have shown that this compound inhibits cell growth and induces apoptosis, suggesting potential activity in 3D models as well. researchgate.net

In Vivo Efficacy Evaluations in Preclinical Xenograft Models

In vivo preclinical xenograft models, where human cancer cells or tissues are implanted into immunocompromised mice, are crucial for evaluating the efficacy of potential cancer therapeutics in a living system. criver.comnih.govjax.org this compound has been evaluated in such models, particularly those driven by KRAS mutations. researchgate.netnih.govnih.govcancerresearchuk.org

This compound has demonstrated significant preclinical therapeutic efficacy in tumor xenografts with KRAS mutations. researchgate.netnih.govnih.gov Its ability to inhibit both RAF and SRC kinases is believed to contribute to its effectiveness in these models. basilea.comresearchgate.netnih.gov

In mouse models of pancreatic cancer with KRAS mutations, this compound has shown effectiveness in preventing cancer growth and has also been reported to reduce tumor size. cancerresearchuk.org Studies indicate that this compound was more effective in stopping the growth of pancreatic tumors with a KRAS mutation in mice compared to standard KRAS inhibitors that target only one component of the pathway. cancerresearchuk.org Preclinical data supports its significant efficacy in KRAS-mutant pancreatic tumor xenografts. researchgate.netnih.govnih.govresearchgate.net

This compound has also shown preclinical therapeutic efficacy in KRAS-mutant colorectal tumor xenografts. researchgate.netnih.govnih.govresearchgate.net It has been shown to inhibit key signaling proteins like ppERK and ppSFK in SW620 xenografts and suppress the growth of these colorectal tumors in immunocompromised mice. nih.gov

Preclinical data indicates that this compound is effective in KRAS-mutant non-small-cell lung cancer (NSCLC) models in vivo. scispace.comopenrepository.comdntb.gov.ua It has demonstrated significant preclinical therapeutic efficacy in KRAS-mutant lung tumor xenografts. researchgate.netnih.govnih.govresearchgate.net

Patient-derived xenograft (PDX) models, created by implanting tumor tissue directly from patients into mice, are considered highly translational as they preserve the heterogeneity and characteristics of the original human tumor. criver.comnih.govjax.orgnih.gov this compound has been evaluated in PDX models. Critically, this compound has been shown to inhibit a human KRAS-mutant pancreatic ductal adenocarcinoma (PDAC) patient-derived xenograft. nih.gov Preclinical data using this compound in human tumor xenograft models, including melanoma patient-derived xenografts with resistance to other therapies, have demonstrated activity, supporting its clinical development. dcchemicals.comascopubs.org

Here is a summary of preclinical efficacy findings in xenograft models:

Cancer Type (KRAS-Mutant)Model TypeObserved EfficacySource
Pancreatic CancerXenograft (mouse models)Prevention of growth, tumor size reduction, more effective than standard inhibitors cancerresearchuk.org
Pancreatic CancerTumor XenograftsSignificant preclinical therapeutic efficacy researchgate.netnih.govnih.govresearchgate.net
Colorectal CancerTumor XenograftsSignificant preclinical therapeutic efficacy researchgate.netnih.govnih.govresearchgate.net
Colorectal CancerSW620 XenograftsInhibits ppERK and ppSFK, suppresses tumor growth nih.gov
Lung Cancer (NSCLC)Tumor XenograftsSignificant preclinical therapeutic efficacy researchgate.netnih.govnih.govresearchgate.net
Lung Cancer (NSCLC)Xenograft modelsEffective in vivo scispace.comopenrepository.comdntb.gov.ua
PDAC (human KRAS-mutant)Patient-Derived Xenograft (PDX)Inhibition of tumor growth nih.gov
MelanomaPatient-Derived Xenografts (PDX)Activity demonstrated dcchemicals.comascopubs.org
Colorectal Cancer Xenograft Models

Induction of Tumor Regression in Preclinical Animal Models

Preclinical studies utilizing animal models have demonstrated the ability of this compound to inhibit tumor growth and induce tumor regression in various cancer settings. In mouse models bearing KRAS-mutant tumors, this compound has shown significant preclinical therapeutic efficacy. researchgate.netnih.govnih.gov

Studies in a mouse model of PDAC driven by oncogenic KRAS and an inactivating mutation of the tumor suppressor TP53 (KPC cells) confirmed that this compound was effective at blocking KPC cell growth. researchgate.net this compound inhibited tumor growth in these models through the inhibition of both RAF and SRC. researchgate.net

Furthermore, this compound has been shown to inhibit a human KRAS-mutant PDAC patient-derived xenograft (PDX) model. nih.gov In this model, this compound effectively suppressed tumor growth. nih.gov

In immunocompromised mice bearing SW620 xenografts (a human CRC cell line with a KRAS mutation), this compound suppressed the growth of these tumors. nih.gov The compound also led to regressions in mice in various KRAS-mutant cancer models. nih.gov

Collectively, these preclinical findings indicate that this compound can induce tumor regression in several KRAS-driven cancer models in vivo. researchgate.netnih.govnih.govscispace.com

Here is a summary of tumor regression findings in preclinical animal models:

Cancer Type (Model)KRAS StatusObserved Effect on Tumor Growth
Pancreatic Ductal Adenocarcinoma (KPC mouse model)Mutant KRAS, Mutant TP53Inhibited growth, Blocked growth
Pancreatic Ductal Adenocarcinoma (Human PDX)Mutant KRASInhibited growth
Colorectal Cancer (SW620 xenograft)Mutant KRASSuppressed growth
Various KRAS-mutant cancer models in miceMutant KRASInhibited growth, Led to regressions

Identification and Analysis of Pharmacodynamic Biomarkers in Preclinical Systems

Pharmacodynamic (PD) biomarkers are crucial indicators of a drug's effect on its intended target within an organism and can help link drug exposure to biological response. cancer.govcrownbio.com In preclinical studies of this compound, the identification and analysis of PD biomarkers have focused on confirming the compound's mechanism of action as a dual RAF and SRC inhibitor. researchgate.netnih.govnih.gov

Studies have shown that this compound inhibits RAF and SRC in KRAS-mutant tumors both in vitro and in vivo. researchgate.netnih.govnih.gov This inhibition was demonstrated through the analysis of the phosphorylation status of downstream targets. Specifically, this compound was shown to block ERK (Extracellular signal-regulated kinase) and SFK (SRC family kinase) phosphorylation in KRAS-mutant cells and tumors. researchgate.netnih.gov

In HCT-116 cells (a human CRC cell line with a KRAS mutation), immunoblot analysis demonstrated that this compound reduced the phosphorylation of both ERK (ppERK) and SFK (ppSFK). researchgate.net Similar results were observed in A549 cells (a human NSCLC cell line with a KRAS mutation), where this compound also inhibited ppERK and ppSFK. researchgate.net

Analysis of KPC cells grown as allografts in mice showed that this compound blocked ERK and SFK phosphorylation, which correlated with the suppression of tumor growth in these models. nih.gov Furthermore, in SW620 xenografts, this compound inhibited ppERK and ppSFK. nih.gov

These findings confirm that the inhibition of RAF and SRC signaling, as evidenced by the reduction in phosphorylated ERK and SFK, serves as a key pharmacodynamic biomarker for this compound activity in preclinical KRAS-mutant cancer models. researchgate.netnih.gov

Here is a summary of pharmacodynamic biomarker findings:

BiomarkerAssayed InObserved Effect of this compound
Phosphorylated ERK (ppERK)HCT-116 cells, A549 cells, KPC allografts, SW620 xenograftsBlocked/Inhibited
Phosphorylated SFK (ppSFK)HCT-116 cells, A549 cells, KPC allografts, SW620 xenograftsBlocked/Inhibited

Research into Mechanisms of Drug Resistance and Cct3833

CCT3833 Activity in RAF Inhibitor-Resistant Oncogenic Models

Preclinical data indicates that this compound exhibits activity in cancer models that have developed resistance to selective RAF inhibitors. ascopubs.orgbasilea.com This includes melanoma patient-derived xenografts (PDXs) with either intrinsic or acquired resistance to these therapies. ascopubs.org The compound's ability to inhibit not only mutant BRAF but also CRAF and SRC kinases is believed to contribute to its efficacy in these resistant settings. oaepublish.comascopubs.org For instance, this compound has shown therapeutic efficacy in KRAS-mutant colorectal, lung, and pancreatic tumor xenografts, cancers where targeting individual pathway components has often been ineffective due to the complexity of downstream signaling and feedback mechanisms. researchgate.netpatsnap.com Studies have shown that this compound inhibits RAF and SRC in KRAS-mutant tumors in vitro and in vivo, leading to tumor growth inhibition. researchgate.netpatsnap.com

Overcoming Intrinsic and Acquired Resistance to BRAF-Specific and MEK Inhibitor Therapies

Intrinsic and acquired resistance to BRAF-specific and MEK inhibitor therapies can arise through various mechanisms, including reactivation of the MAPK pathway, often through mechanisms like acquired NRAS mutations, overexpression of COT, or new splicing forms of BRAF. oaepublish.comcuremelanoma.orgamegroups.cnoncotarget.com Resistance can also involve the activation of alternative pathways such as the PI3K/AKT pathway. researchgate.netcuremelanoma.orgoncotarget.com

This compound's activity as a pan-RAF inhibitor, targeting both BRAF and CRAF, along with its inhibition of SRC family kinases, provides a potential strategy to overcome some of these resistance mechanisms. oaepublish.combasilea.comnih.gov By inhibiting multiple nodes within or parallel to the MAPK pathway, this compound may prevent the bypass signaling that confers resistance to single-agent BRAF or MEK inhibitors. researchgate.netnih.gov Preclinical studies have shown that this compound can inhibit melanoma cells and PDXs resistant to BRAF and combined BRAF/MEK inhibitors. ascopubs.orgnih.govamegroups.cn Furthermore, this compound has been shown not to drive paradoxical activation of the RAF/MEK/ERK pathway in KRAS-mutant cells, a phenomenon that can limit the effectiveness of some RAF inhibitors in cells with wild-type BRAF. nih.govnih.gov Its dual inhibition of RAF and SRC has demonstrated effectiveness in preclinical KRAS-mutant pancreatic ductal adenocarcinomas (PDAC), colorectal cancer (CRC), and non-small-cell lung cancer (NSCLC) models, proving superior to single-agent inhibition of either target. nih.gov

Theoretical Implications for Future Resistance Management Strategies in Targeted Cancer Research

The preclinical success of this compound in overcoming resistance in various oncogenic models has several theoretical implications for future resistance management strategies in targeted cancer research.

Firstly, it reinforces the importance of targeting multiple kinases or pathways to circumvent the adaptive and acquired resistance mechanisms that limit the effectiveness of single-agent targeted therapies. researchgate.netnih.gov The pan-RAF and SRC inhibitory profile of this compound exemplifies a strategy of simultaneously blocking key signaling nodes that can contribute to tumor growth and survival in the context of resistance. oaepublish.combasilea.comnih.gov

Secondly, the activity of this compound in KRAS-mutant cancers, which are often resistant to therapies effective in BRAF-mutant cancers, suggests that pan-RAF and SRC inhibition could be a valuable approach for tumors driven by other RAS pathway alterations. researchgate.netpatsnap.comnih.gov This highlights the potential for developing therapies that are effective across a broader spectrum of RAS-driven malignancies, addressing a significant unmet medical need. researchgate.netpatsnap.com

Advanced Research Methodologies and Experimental Approaches Utilized in Cct3833 Studies

Biochemical Kinase Assays for Target Specificity and Potency (e.g., BRAF, CRAF, SRC, LCK)

Biochemical kinase assays are fundamental in characterizing the inhibitory profile of compounds like CCT3833 against specific protein kinases. These in vitro enzyme assays are used to determine the potency and specificity of this compound by measuring its effect on the enzymatic activity of target kinases such as BRAF, CRAF, SRC, and LCK. researchgate.netresearchgate.net

Studies have shown that this compound acts as a panRAF inhibitor, demonstrating inhibitory activity against both V600E BRAF and CRAF. researchgate.netresearchgate.net Additionally, this compound has been shown to inhibit SRC and LCK, which are members of the SRC-family kinases (SFKs). researchgate.netresearchgate.net The inhibition of these kinases is typically quantified by determining the half-maximal inhibitory concentration (IC50) values in enzyme assays. nih.gov For instance, this compound has been reported to inhibit V600E BRAF at an IC50 of 34 nM and CRAF at an IC50 of 33 nM in in vitro enzyme assays. researchgate.netresearchgate.net The inhibition of SRC and LCK has also been assessed using similar methods. researchgate.netresearchgate.net

These assays are crucial for establishing the direct interaction and inhibitory strength of this compound against its intended targets and for understanding its selectivity profile compared to other kinases. researchgate.netnih.gov

Cell-Based Proliferation, Viability, and Clonogenic Assays

Cell-based assays are essential for evaluating the biological effects of this compound on cancer cells, including their growth, survival, and ability to form colonies. These assays provide insights into the compound's efficacy in a more physiologically relevant context than biochemical assays.

Cell proliferation and viability assays, such as MTT, XTT, MTS, and WST assays, measure the metabolic activity of cells, which correlates with the number of viable cells. waocp.orgnih.gov These assays are used to determine the concentration of this compound that inhibits cell growth by a certain percentage (e.g., IC50 for cell viability). waocp.org Studies have shown that this compound inhibits the growth of various KRAS-mutant cancer cell lines. nih.gov

Clonogenic assays, also known as colony formation assays, assess the long-term reproductive capacity of individual cells. nih.govabcam.comnih.gov This assay measures the ability of a single cell to proliferate and form a colony of at least 50 cells. abcam.comnih.gov Clonogenic assays are considered a stringent test of cell survival and can reveal the ability of a treatment to cause reproductive cell death, even if cells appear viable in short-term assays. nih.govabcam.com By seeding cells at low densities after treatment with this compound, researchers can quantify the reduction in colony-forming ability, indicating the compound's impact on the self-renewal potential of cancer cells. nih.govabcam.com

These cell-based assays collectively demonstrate the antiproliferative effects of this compound and its ability to impair the long-term survival of cancer cells.

Western Blotting and Immunoblot Analysis for Signaling Pathway Profiling

Western blotting, or immunoblotting, is a widely used technique to detect and quantify specific proteins in cell or tissue lysates. researchgate.netnih.govnih.gov In the context of this compound research, this method is invaluable for analyzing the impact of the compound on key signaling pathways downstream of its target kinases.

By using antibodies specific to phosphorylated and total forms of proteins in the RAF-MEK-ERK pathway and SFK signaling, researchers can assess how this compound treatment affects the activation status of these pathways. researchgate.netresearchgate.net For example, Western blot analysis has been used to show that this compound inhibits the phosphorylation of ERK (ppERK), a downstream effector of RAF, and the phosphorylation of SFKs (ppSFK), indicating successful inhibition of these pathways in treated cancer cells. researchgate.netresearchgate.net This technique helps confirm that this compound is effectively engaging its targets in a cellular context and disrupting the aberrant signaling that drives cancer growth. researchgate.netresearchgate.net

Advanced Microscopy and Imaging Techniques for Cellular Phenotypes

Advanced microscopy and imaging techniques provide detailed visual information about the effects of this compound on cellular morphology, behavior, and the localization of specific molecules. These methods can reveal changes in cellular phenotypes that are not detectable by bulk assays.

Techniques such as live-cell imaging microscopy can be used to observe the dynamic behavior of cells in response to this compound over time, including changes in cell shape, movement, and division. researchgate.netntno.org High-content microscopy allows for the automated acquisition and analysis of large numbers of images, enabling the quantitative assessment of various cellular features and phenotypes within a cell population. researchgate.netcancersystemsmicroscopylab.combiorxiv.org Data-driven microscopy approaches can further enhance these studies by enabling targeted imaging of specific cellular events or phenotypes of interest. biorxiv.org

While specific details on the application of advanced microscopy for this compound-induced cellular phenotypes were not extensively detailed in the provided search results, these techniques are commonly employed in cancer research to visualize drug effects on cellular processes like proliferation, apoptosis, and morphological changes. researchgate.netntno.orgcancersystemsmicroscopylab.combiorxiv.org

In Vitro and In Vivo Drug Combination Studies

Investigating this compound in combination with other therapeutic agents is a critical approach to identify potential synergistic interactions and overcome mechanisms of drug resistance. These studies are conducted both in vitro using cell lines and in vivo using animal models.

In vitro drug combination studies involve treating cancer cells with this compound alongside other drugs at various concentrations to assess their combined effect on cell viability or proliferation. crownbio.com Statistical methods are often used to determine if the combination exhibits synergy, additivity, or antagonism. crownbio.com

In vivo drug combination studies utilize animal models, typically mice bearing cancer xenografts, to evaluate the efficacy of this compound combinations in a living system. crownbio.com These studies can assess the impact of combinations on tumor growth, regression, and potentially metastasis. crownbio.com The rationale for combining this compound, a panRAF/SRC inhibitor, with other agents often stems from the understanding of resistance mechanisms to existing therapies or the targeting of complementary signaling pathways. researchgate.netnih.gov For example, given this compound's activity against RAF and SRC, combinations with inhibitors of other crucial pathways in KRAS-mutant cancers or other relevant cancer types could be explored. researchgate.netnih.gov

Development and Application of Orthotopic and Subcutaneous Xenograft Models

Xenograft models, where human cancer cells or tumor tissue are implanted into immunodeficient mice, are widely used preclinical tools to evaluate the in vivo efficacy of anti-cancer compounds like this compound. Two common types are subcutaneous and orthotopic models. nih.govherabiolabs.comlidebiotech.comreactionbiology.com

Subcutaneous xenografts involve implanting cancer cells or tumor fragments under the skin of mice. nih.govherabiolabs.comlidebiotech.com These models are relatively easy to establish and monitor, with tumor growth typically measured using calipers. nih.govherabiolabs.com this compound has been shown to inhibit tumor growth in subcutaneous xenograft models derived from KRAS-mutant colorectal, lung, and pancreatic cancers. nih.govnih.gov

Orthotopic xenografts involve implanting cancer cells or tumor tissue into the corresponding organ from which the cancer originated in humans. nih.govherabiolabs.comlidebiotech.com These models are considered more clinically relevant as they better mimic the tumor microenvironment, including interactions with stromal cells and potential metastatic spread. nih.govherabiolabs.comlidebiotech.comnih.gov Orthotopic models often require surgical procedures for implantation and advanced imaging techniques for monitoring tumor growth and metastasis. nih.govlidebiotech.com Studies have utilized orthotopic models, including patient-derived xenografts (PDXs), to evaluate the efficacy of this compound in models that more closely resemble human disease. nih.gov this compound has demonstrated significant preclinical therapeutic efficacy in KRAS-mutant tumor xenografts, including PDX models. nih.govnih.gov

Translational Research Perspectives for Cct3833 Beyond Preclinical Validation

Strategic Rationale for CCT3833's Advancement in KRAS-Driven Cancer Research

The strategic rationale for advancing this compound in KRAS-driven cancer research is rooted in its unique dual-targeting mechanism, addressing key nodes downstream of oncogenic KRAS. KRAS mutations are prevalent in several difficult-to-treat cancers, including a high percentage of pancreatic ductal adenocarcinomas (~90%), colorectal cancers (~35%), and non-small-cell lung cancers (~20%). nih.govresearchgate.netnih.gov While progress has been made in targeting specific mutations like KRAS G12C, therapeutic options for other prevalent KRAS alterations remain limited. nih.govresearchgate.net

RAF and SRC are validated therapeutic targets in KRAS-mutant pancreatic ductal adenocarcinomas, colorectal cancers, and non-small-cell lung cancers, and preclinical studies indicate that inhibiting both is necessary to effectively block the growth of these cancers. nih.govresearchgate.netnih.gov this compound was designed to inhibit both RAF and SRC, thereby targeting two critical signaling pathways activated by mutant RAS. nih.govresearchgate.netnih.govpf-media.co.uk Preclinical data has shown that this compound inhibits both RAF and SRC signaling in vitro and in vivo, leading to tumor growth inhibition and regressions in mouse models of KRAS-mutant colorectal, lung, and pancreatic cancers. nih.govresearchgate.netnih.govmanufacturingchemist.com This demonstrated efficacy in multiple KRAS-driven tumor types underscores the strategic importance of advancing this compound for further evaluation in patients with these cancers, representing areas of significant unmet clinical need. nih.govresearchgate.netnih.gov The ability of this compound to inhibit both ERK (downstream of CRAF) and SFK (SRC-family kinase) phosphorylation in KRAS-mutant cell lines like HCT-116 (CRC), A549 (NSCLC), and MIA-PaCa2 (PDAC) further supports its on-target activity and the rationale for its investigation. nih.govresearchgate.net

Potential for Expanding Therapeutic Landscape for Diverse KRAS Mutations

This compound's mechanism of action, targeting downstream effectors RAF and SRC, suggests a potential for broader applicability across diverse KRAS mutations beyond specific G12C alterations. Unlike inhibitors designed to directly target a single KRAS mutant allele, this compound aims to disrupt the downstream signaling cascades that are commonly activated by various oncogenic KRAS variants. nih.govresearchgate.netpatsnap.com The complexity of downstream signaling and feedback mechanisms in KRAS-mutant cancers often renders therapies targeting individual pathway components ineffective. nih.govresearchgate.net By simultaneously inhibiting panRAF and SRC, this compound may overcome some of these resistance mechanisms and offer a therapeutic strategy for a wider spectrum of KRAS-driven tumors, regardless of the specific KRAS allele mutation. nih.govresearchgate.netpatsnap.com

Preclinical studies evaluating this compound in models representing different KRAS mutations would be crucial to fully assess this potential. The observed efficacy in xenograft models of colorectal, lung, and pancreatic cancers, which harbor various KRAS mutations, provides initial support for its potential broad activity. nih.govresearchgate.netnih.gov Further translational research could involve characterizing the sensitivity of cancer models with less common KRAS mutations to this compound, thereby expanding the understanding of its therapeutic landscape.

Identification and Validation of Preclinical Predictive Biomarkers for this compound Response

Identifying and validating preclinical predictive biomarkers for this compound response is a critical step in translating its potential to the clinic. Predictive biomarkers can help identify patient populations most likely to benefit from treatment, enabling more personalized and effective therapeutic strategies. mdpi.comnki.nl Given that this compound targets both RAF and SRC pathways, potential biomarkers could involve the expression or activation status of components within these cascades.

Preclinical studies have shown that this compound inhibits both ERK and SFK phosphorylation in KRAS-mutant cell lines, suggesting that the levels or activation state of these kinases could serve as predictive markers. nih.govresearchgate.net Further research is needed to systematically evaluate the correlation between baseline levels of phosphorylated ERK and SFK, or other relevant pathway components, and the response to this compound in a diverse panel of preclinical models. Additionally, exploring genetic alterations or other molecular signatures that correlate with sensitivity or resistance to dual RAF/SRC inhibition could uncover novel predictive biomarkers. nih.gov The use of advanced molecular techniques and computational pathology approaches could aid in the identification and validation of such biomarkers in preclinical settings. nki.nl

This compound as a Paradigm for Developing Paradox-Breaking Kinase Inhibitors

This compound's design as a panRAF inhibitor that avoids the paradoxical activation observed with some first-generation RAF inhibitors positions it as a significant paradigm for developing future kinase inhibitors. nih.govresearchgate.netmdpi.comresearchgate.net Paradoxical activation of the MAPK pathway can occur when certain RAF inhibitors, particularly in cells with wild-type BRAF or certain RAS mutations, induce RAF dimerization and subsequent activation of downstream signaling. mdpi.comacs.org This phenomenon can limit the efficacy of these inhibitors and contribute to resistance. mdpi.comresearchgate.net

Future Directions and Emerging Research Avenues for Cct3833

Exploration of CCT3833 in Additional Oncogenic Pathways or Disease Indications

Given its dual inhibitory activity against panRAF and SRC kinases, this compound's potential extends beyond its initial focus on BRAF-mutant melanoma and KRAS-mutant cancers. Future research could explore its efficacy in other cancers where RAF or SRC signaling plays a significant role, either as primary drivers or contributors to resistance mechanisms. The SRC family kinases (SFKs) are known to be associated with the pathogenesis of many cancers, particularly late-stage disease, and their increased activity and expression are linked to disease progression and poorer prognosis. nih.gov SRC is a validated target in several cancers, including KRAS-mutant colorectal cancer (CRC), pancreatic ductal adenocarcinoma (PDAC), and non-small-cell lung cancer (NSCLC). nih.gov Preclinical data demonstrate this compound's effectiveness in KRAS-mutant PDAC, CRC, and NSCLC models due to its dual anti-panRAF and anti-SRC activity. nih.gov Further investigation is needed to determine its potential in other tumor types characterized by aberrant RAF- or SRC- pathway activation or dependence.

Investigation of this compound in Rational Combination Therapies with Complementary Agents

The inhibition of multiple nodes within cancer signaling pathways is a common strategy to enhance efficacy and overcome or prevent resistance. Exploring rational combinations of this compound with other therapeutic agents represents a significant future direction. Since SRC inhibitors are known to cooperate with drugs targeting the EGFR/RAS pathway, combinations of this compound with EGFR inhibitors or other components of the RAS pathway could be investigated in preclinical models and potentially translated to clinical trials. nih.gov Additionally, given that this compound targets pathways involved in proliferation and survival, combinations with agents targeting other hallmarks of cancer, such as immunotherapy or chemotherapy, could yield synergistic effects. Preclinical studies evaluating such combinations are crucial to identify the most promising partners and determine optimal dosing schedules.

Deeper Mechanistic Elucidation of Potential Resistance Pathways to this compound in Preclinical Settings

Understanding potential mechanisms of resistance to this compound is vital for developing strategies to overcome them and improve treatment durability. While this compound was designed to circumvent some resistance mechanisms seen with single-agent RAF inhibitors, such as paradoxical activation, tumors can develop complex resistance strategies. nih.gov Future research should focus on conducting comprehensive preclinical studies to identify both on-target and off-target resistance mechanisms that may emerge upon this compound treatment. This could involve long-term drug exposure studies in cell lines and animal models, followed by molecular profiling (e.g., genomics, transcriptomics, proteomics) of resistant clones or tumors to identify genetic alterations or pathway adaptations that confer resistance. mdpi.com Identifying these mechanisms preclinically can inform the design of future combination therapies or the development of next-generation inhibitors.

Development of Advanced Preclinical Models for Enhanced Translational Predictive Power

The development and utilization of more physiologically relevant preclinical models are essential for improving the predictability of clinical outcomes. While standard two-dimensional cell cultures and xenograft models have been valuable, advanced models such as three-dimensional spheroids, organoids, and patient-derived xenografts (PDXs) offer a more accurate representation of the tumor microenvironment and heterogeneity. nih.govpebble.biotd2inc.com Preclinical evaluation of this compound in a wider range of well-characterized advanced models, including those representing various KRAS mutations and other potential indications, can provide more robust data on efficacy and help identify biomarkers of response or resistance. nih.govtd2inc.com Utilizing models that better mimic human physiology can enhance the translational predictive power of preclinical findings. pebble.bio

Systems Biology Approaches to Identify Novel Modulators of this compound Activity and Response

Applying systems biology and 'omics' approaches can provide a holistic understanding of how this compound interacts with cellular networks and identify novel factors influencing its activity and patient response. institut-curie.orginstitut-curie.orgfrontiersin.orgnih.govoatext.com Integrating data from genomics, transcriptomics, proteomics, and other omics platforms from preclinical studies and clinical trials can reveal complex interactions and feedback loops within signaling pathways targeted by this compound. frontiersin.orgnih.govoatext.com These approaches can help identify novel biomarkers predicting sensitivity or resistance to this compound, uncover compensatory pathways that may be activated upon treatment, and suggest potential targets for rational combination therapies. frontiersin.orgnih.govoatext.com Computational modeling and analysis of large-scale biological data can accelerate the identification of novel modulators of this compound activity and guide future research directions. institut-curie.orginstitut-curie.orgfrontiersin.orgoatext.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.